Ulonivirine (MK-8507): A Technical Overview of a Novel NNRTI for HIV-1
Ulonivirine (MK-8507): A Technical Overview of a Novel NNRTI for HIV-1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ulonivirine (MK-8507) is a potent, orally bioavailable, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) developed by Merck for the treatment of HIV-1 infection. It exhibits a high barrier to resistance and a pharmacokinetic profile suitable for once-weekly oral administration. Ulonivirine is a key component of a novel antiretroviral therapy regimen in combination with islatravir, aiming to improve treatment adherence and patient quality of life. This document provides a comprehensive overview of the discovery, mechanism of action, and chemical synthesis of Ulonivirine, with a focus on its technical aspects for a scientific audience.
Discovery and Development
Details regarding the specific lead discovery and optimization process for Ulonivirine (MK-8507) are not extensively available in the public domain, likely due to the proprietary nature of the research conducted by Merck. However, its development is part of a broader effort in the pharmaceutical industry to identify next-generation NNRTIs with improved resistance profiles and pharmacokinetic properties suitable for long-acting regimens.
Ulonivirine emerged from medicinal chemistry programs focused on the pyridopyrimidinone scaffold. The development of such compounds typically involves high-throughput screening of compound libraries against HIV-1 reverse transcriptase, followed by iterative rounds of chemical synthesis and structure-activity relationship (SAR) studies to optimize potency, selectivity, metabolic stability, and pharmacokinetic parameters. The goal is to identify candidates with robust activity against wild-type and, crucially, clinically relevant NNRTI-resistant strains of HIV-1.
Ulonivirine is being co-developed with islatravir (MK-8591), a nucleoside reverse transcriptase translocation inhibitor (NRTTI), as a once-weekly oral combination therapy. Clinical trials have explored various dosages of Ulonivirine, both as a single agent and in combination, to establish its safety, tolerability, and efficacy.
Mechanism of Action
Ulonivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component in the viral replication cycle.[1]
HIV-1 Reverse Transcriptase Inhibition Signaling Pathway
The primary mechanism of action of Ulonivirine involves binding to a hydrophobic pocket in the p66 subunit of HIV-1 RT, which is allosteric to the polymerase active site.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Chemical Synthesis
The detailed, step-by-step chemical synthesis of Ulonivirine is not publicly disclosed in readily available scientific literature or patents. The IUPAC name for Ulonivirine is 3-chloro-5-{[6-oxo-1-{[6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazin-3-yl]methyl}-4-(trifluoromethyl)-1,6-dihydropyrimidin-5-yl]oxy}benzonitrile. Based on its chemical structure, a plausible retrosynthetic analysis suggests a convergent synthesis approach.
Logical Retrosynthetic Pathway
A logical approach to the synthesis of Ulonivirine would involve the preparation of key intermediates followed by their coupling. The molecule can be disconnected into three main fragments: a substituted benzonitrile, a dihydropyrimidinone core, and a dihydropyridazinone moiety.
Due to the lack of specific published experimental protocols, a detailed methodology for the synthesis cannot be provided at this time. The synthesis would likely involve standard organic chemistry transformations for the construction of heterocyclic rings and the formation of ether and carbon-nitrogen bonds.
Quantitative Data
Comprehensive quantitative data from preclinical studies, such as IC50 values against a wide range of HIV-1 strains and detailed pharmacokinetic parameters, are not fully available in the public domain. The following table summarizes publicly accessible data.
| Parameter | Value | Reference |
| Chemical Formula | C₁₈H₈ClF₆N₅O₃ | [1] |
| Molecular Weight | 491.73 g/mol | [1] |
| CAS Number | 1591823-76-5 | [1] |
| Clinical Trial Dosages | Single doses: 150 mg to 600 mg. Weekly doses: 100 mg, 200 mg, or 400 mg in combination with Islatravir. | [2] |
| Adverse Events (in combination with Islatravir vs. B/F/TAF) | Any (76% vs 67%), Drug-related (17% vs 10%), Discontinuation (2.5% vs 0%) | [3] |
| Mean Change in Lymphocyte Count (at 24 weeks with Islatravir) | -26% | [3] |
| Mean Change in CD4 Count (at 24 weeks with Islatravir) | -23% | [3] |
Experimental Protocols
Detailed experimental protocols for the synthesis of Ulonivirine and its biological evaluation are not available in the public literature. The following represents a generalized workflow that would be typical for the development of a novel NNRTI.
General Drug Discovery and Development Workflow
Conclusion
Ulonivirine (MK-8507) is a promising new non-nucleoside reverse transcriptase inhibitor with the potential to be a cornerstone of a long-acting oral antiretroviral therapy for HIV-1. Its high potency and favorable pharmacokinetic profile for once-weekly dosing represent a significant advancement in HIV treatment. While detailed information on its discovery and chemical synthesis is not publicly available, the available data from clinical trials underscore its potential in combination with islatravir to offer a more convenient and effective treatment regimen for people living with HIV. Further publication of preclinical data would be of great interest to the scientific community.
